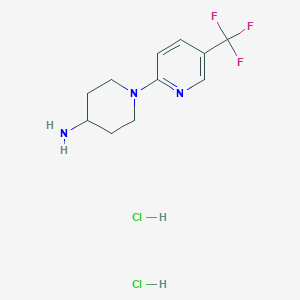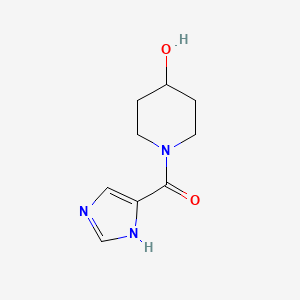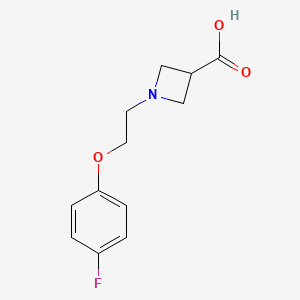
4-Amino-1-(5-(trifluorométhyl)pyridin-2-yl)pipéridine dichlorhydrate
Vue d'ensemble
Description
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” is a chemical compound with the CAS Number: 565453-20-5 . It has a molecular weight of 245.25 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine”, has been discussed in several studies . The synthesis involves various methods and the structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and HRMS .Physical And Chemical Properties Analysis
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” is a powder at room temperature . It has a molecular weight of 245.25 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved sources.Applications De Recherche Scientifique
Conception et découverte de médicaments
Les dérivés de la pipéridine sont essentiels dans la conception de médicaments en raison de leur présence dans de nombreux produits pharmaceutiques. Le groupe trifluorométhyle en particulier améliore la stabilité métabolique et la biodisponibilité des médicaments. Ce composé peut servir de brique élémentaire pour développer de nouveaux médicaments ayant une activité potentielle contre diverses maladies .
Synthèse d'agents fongicides
La recherche indique que certains dérivés de la pipéridine présentent une activité fongicide significative. Le groupe trifluorométhyle contribue à la structure optimale pour les propriétés fongicides, faisant de ce composé un candidat pour la synthèse de nouveaux fongicides .
Développement d'agents chélatants
La structure du composé lui permet d'agir comme agent chélatant, se liant aux métaux dans un complexe de coordination. Cette application est précieuse dans la synthèse de structures métallo-organiques (MOF) et en catalyse .
Synthèse organique
En synthèse organique, ce composé peut être utilisé pour introduire le groupe trifluorométhyle dans d'autres molécules, ce qui est une modification souhaitable pour augmenter la stabilité chimique et métabolique des agents thérapeutiques potentiels .
Chimie analytique
La structure unique du composé le rend approprié pour une utilisation comme étalon ou réactif dans des techniques analytiques telles que la spectroscopie RMN, aidant à l'élucidation structurale de molécules complexes .
Recherche pharmacologique
En raison de ses caractéristiques structurales, ce composé peut être utilisé dans la recherche pharmacologique pour étudier l'interaction des médicaments avec les cibles biologiques, conduisant potentiellement à la découverte de nouveaux agents thérapeutiques .
Science des matériaux
L'incorporation du groupe trifluorométhyle peut améliorer les propriétés des matériaux, telles que l'augmentation de la résistance à la dégradation. Ce composé pourrait être utilisé dans le développement de nouveaux matériaux avec des performances améliorées .
Catalyse
Les dérivés de la pipéridine peuvent agir comme ligands dans les systèmes catalytiques, améliorant potentiellement l'efficacité et la sélectivité des réactions chimiques. La structure de ce composé peut offrir des avantages uniques dans les processus catalytiques .
Safety and Hazards
The safety information available indicates that “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Orientations Futures
TFMP derivatives, including “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine”, have found applications in the agrochemical and pharmaceutical industries . Many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
Mécanisme D'action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride. Once the targets are identified, it will be possible to map out the biochemical pathways involved .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride’s action are currently unknown. These effects would be dependent on the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets .
Analyse Biochimique
Biochemical Properties
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering protein conformation .
Cellular Effects
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it can impact cell signaling pathways, affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with potential impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, toxic or adverse effects may be observed, including cell damage and impaired organ function . Threshold effects and dose-response relationships are important considerations in these studies .
Metabolic Pathways
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may affect pathways related to energy production, lipid metabolism, and amino acid synthesis . These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, facilitating its uptake and distribution . Additionally, its localization and accumulation within certain cellular compartments can influence its effectiveness and function .
Subcellular Localization
The subcellular localization of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell .
Propriétés
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.2ClH/c12-11(13,14)8-1-2-10(16-7-8)17-5-3-9(15)4-6-17;;/h1-2,7,9H,3-6,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEIKSYKAJIXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469292.png)
![1-[2-(Thiophen-2-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469293.png)
![1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469297.png)

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1469299.png)
![1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1469300.png)
![{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469301.png)

![4-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B1469304.png)

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1469308.png)
![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1469309.png)

